4-Methyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

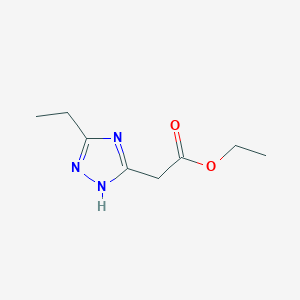

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic compound . It has the empirical formula C4H7NO2 and a molecular weight of 101.10 . It is a solid substance .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives, including 4-Methyl-1,3-oxazolidin-2-one, has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone has been achieved .

Molecular Structure Analysis

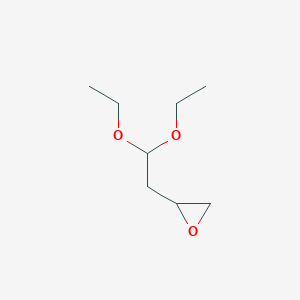

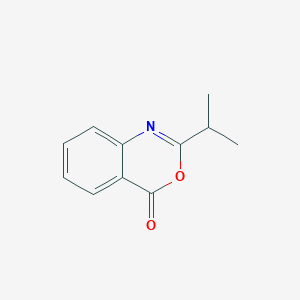

The molecular structure of 4-Methyl-1,3-oxazolidin-2-one consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of this compound is CC1COC(=O)N1 .

Chemical Reactions Analysis

Oxazolidin-2-ones, including 4-Methyl-1,3-oxazolidin-2-one, are known to be used as chiral auxiliaries in stereoselective transformations . They have been prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .

Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazolidin-2-one is a solid substance . It has an empirical formula of C4H7NO2 and a molecular weight of 101.10 .

Applications De Recherche Scientifique

Organic Chemistry

Oxazolidinones, including 4-Methyl-1,3-oxazolidin-2-one, are often used as chiral auxiliaries in asymmetric synthesis . They can help control the stereochemistry of the reaction, allowing for the selective production of one enantiomer over the other .

Pharmaceutical Research

Oxazolidinones have shown a wide spectrum of pharmacological properties . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

Drug Discovery

The oxazolidinone structure is found in many biologically active compounds . Therefore, derivatives of 4-Methyl-1,3-oxazolidin-2-one could potentially be used in the creation of new antibacterial drugs with low resistance potential .

Moisture Scavengers

Oxazolidines, including 4-Methyl-1,3-oxazolidin-2-one, are used as moisture scavengers in polyurethane and other systems . They can help control the moisture content in these materials, improving their properties and lifespan .

Fuel Additives

Oxazolidines have been researched and used as fuel additives . They can potentially improve the performance and efficiency of fuels .

Synthesis of (S)-equol and Piperazic Acid

4-Methyl-1,3-oxazolidin-2-one has been used in the synthesis of (S)-equol, a nonsteroidal estrogen . It’s also used for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid .

Chiral Auxiliary in Asymmetric Alkylation

4-Methyl-1,3-oxazolidin-2-one can be used as a chiral auxiliary for asymmetric alkylation . This application is significant in the field of organic chemistry, where controlling the stereochemistry of reactions is crucial .

Synthesis of (S)-Equol

This compound has been used in the synthesis of (S)-equol , a nonsteroidal estrogen. This application is particularly relevant in pharmaceutical research, where (S)-equol is studied for its potential health benefits .

Preparation and Functionalization of Chiral, Stabilized Ylides

4-Methyl-1,3-oxazolidin-2-one can be used for the preparation and functionalization of chiral, stabilized ylides . This is a significant application in synthetic organic chemistry .

Asymmetric Synthesis of (3 R)- and (3 S)-Piperazic Acid

This compound is used for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid . Piperazic acid is a non-proteinogenic amino acid that is found in some natural products .

Heterocyclic Building Blocks

4-Methyl-1,3-oxazolidin-2-one is used as a heterocyclic building block . This application is significant in the field of synthetic chemistry, where these building blocks are used to construct complex molecules .

Stereoselective Synthesis of Oxazolidin-2-Ones

This compound is used in the stereoselective synthesis of oxazolidin-2-ones . This application is particularly relevant in the field of organic chemistry, where controlling the stereochemistry of reactions is crucial .

Safety And Hazards

The safety information available indicates that 4-Methyl-1,3-oxazolidin-2-one is classified under Acute Tox. 4 Oral, with a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

While specific future directions for 4-Methyl-1,3-oxazolidin-2-one are not mentioned, oxazolidin-2-ones are considered one of the most important new classes of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria . This suggests potential future research directions in the development of new antibacterial agents.

Propriétés

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)